molecular formula C15H16F3N3O2 B2684970 N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1197853-82-9

N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide

Cat. No.: B2684970
CAS No.: 1197853-82-9
M. Wt: 327.307
InChI Key: JVNHVYVTDNXHIT-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is a synthetic organic compound characterized by the presence of a cyanocyclopentyl group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide typically involves the following steps:

    Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl intermediate.

    Introduction of the trifluoromethoxyphenyl group: The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxyphenyl halide reacts with the amine group of the intermediate.

    Final coupling reaction: The final step involves coupling the cyanocyclopentyl intermediate with the trifluoromethoxyphenyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    N-(1-cyanocyclopentyl)-2-{[4-(methoxy)phenyl]amino}acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(trifluoromethoxy)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c16-15(17,18)23-12-5-3-11(4-6-12)20-9-13(22)21-14(10-19)7-1-2-8-14/h3-6,20H,1-2,7-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNHVYVTDNXHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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